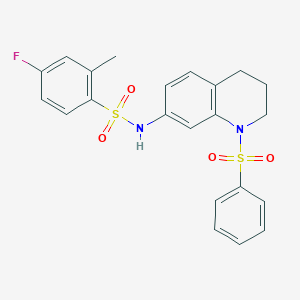
4-fluoro-2-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-fluoro-2-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and cyclooxygenases, and for their antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity and selectivity. For example, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity in cyclooxygenase inhibitors . Similarly, the synthesis of kynurenine 3-hydroxylase inhibitors involves the addition of phenylthiazol groups to the benzenesulfonamide core .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity and selectivity towards target enzymes. The presence of fluorine atoms and other substituents can significantly affect the binding potency of these compounds. For instance, fluorinated benzenesulfonamides have shown higher binding potency towards carbonic anhydrase isozymes than non-fluorinated compounds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions depending on their substituents. These reactions are essential for their biological activity. For example, the interaction of these compounds with enzymes like carbonic anhydrases involves the formation of complexes that inhibit the enzyme's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are critical for the compounds' bioavailability and efficacy. QSAR studies have indicated that parameters like log P and molecular connectivity indices can govern the antimicrobial activity of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated methods for synthesizing ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting techniques that could potentially be applied to the synthesis of similar compounds, including those with complex sulfonamide groups. These methods involve the treatment with bases such as NaH, leading to high yields of fluorinated derivatives, which are crucial for their biological activities (Ichikawa et al., 2006).
Chemical Behavior : The chemical behavior of related compounds under various conditions (e.g., alkylating, acidic, and alkaline agents) has been explored, providing insights into the reactivity and potential modifications of the sulfonamide group. These studies are essential for understanding how modifications to the chemical structure can influence the compound's physical and chemical properties, including its solubility, stability, and reactivity (Bianchi et al., 1979).
Applications in Biological Studies
Probe Design and Bioactivity : Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their potential as probes in biological studies, including their roles as inhibitors of specific enzymes or in cell signaling pathways. For instance, sulfonamide derivatives have been studied for their pro-apoptotic effects in cancer cells by activating specific cellular pathways, such as p38/ERK phosphorylation. These findings suggest potential applications in cancer research and therapy (Cumaoğlu et al., 2015).
Fluorescent Probes for Metal Ions : The design and synthesis of caged probes based on sulfonamide derivatives have been reported for detecting metal ions, such as Zn2+, highlighting their utility in biochemistry and cell biology. These probes can undergo specific reactions upon complexation with metal ions, leading to significant changes in their fluorescence properties, which can be utilized for imaging and analytical purposes (Aoki et al., 2008).
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide: interacts with its targets, MurD and GlmU, resulting in the inhibition of these enzymes . This interaction disrupts the normal function of these enzymes, thereby affecting the synthesis of bacterial membranes .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide affects the biochemical pathways involved in bacterial membrane synthesis . This disruption in the pathways leads to downstream effects, including the inability of the bacteria to maintain their structural integrity .
Result of Action
The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is the disruption of bacterial membrane synthesis . This leads to a loss of structural integrity in the bacteria, causing bactericidal effects .
Future Directions
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-14-18(23)10-12-22(16)30(26,27)24-19-11-9-17-6-5-13-25(21(17)15-19)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBCMKJDIBNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


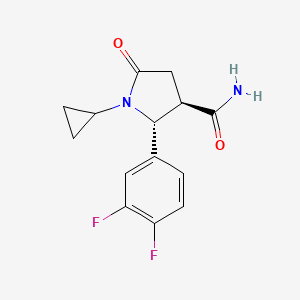
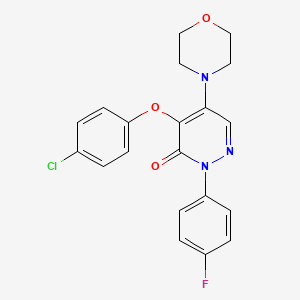
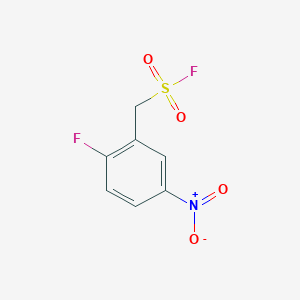
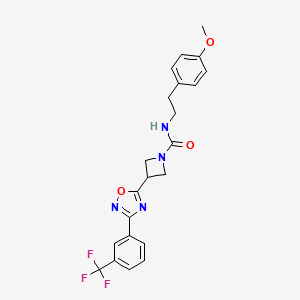
![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)
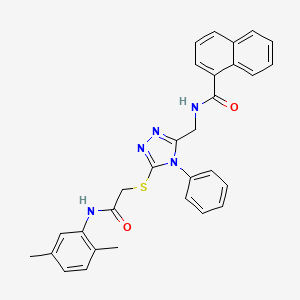

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2564043.png)
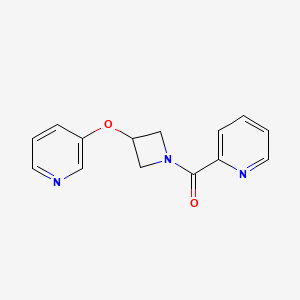
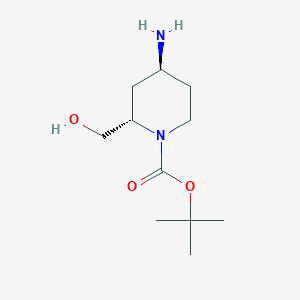
![3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2564047.png)
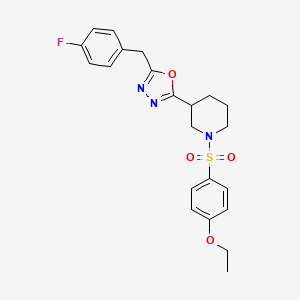
![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)